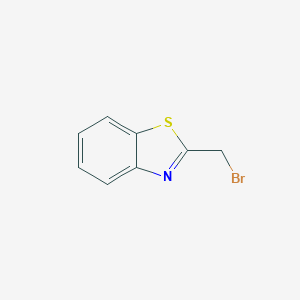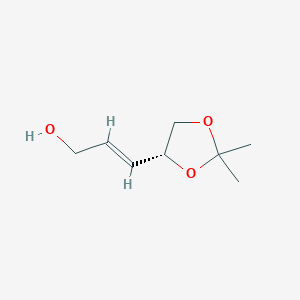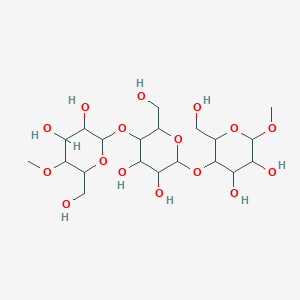
ガラクトン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galactan, also known as galactosan, is a polysaccharide composed of polymerized galactose units. It is found in various natural sources, including terrestrial plants and marine macroalgae. Galactans typically have a core structure of galactose units connected by α(1→3) or α(1→6) linkages, with other monosaccharides as side chains .
科学的研究の応用
Galactans have a wide range of scientific research applications due to their unique properties. They are used in:
作用機序
Target of Action
Galactan, a polysaccharide primarily composed of galactose units, is widely distributed in terrestrial plants and macroalgae . It interacts with various biological targets, including macrophages , Toll-like receptor 2 , and potentially other cell types involved in immune response . These targets play crucial roles in immune response, cell signaling, and maintaining homeostasis .
Mode of Action
Galactan interacts with its targets to induce various biological effects. For instance, a specific type of galactan, 3-O-methylated-galactan, has been shown to polarize macrophages, leading to enhanced secretion of the cytokine TNF-α . This interaction results in cytotoxic effects on certain cancer cells . The mode of action involves targeting Toll-like receptor 2 and activation of MAPKs and NF-κB signaling pathways .
Biochemical Pathways
Galactan’s interaction with its targets affects several biochemical pathways. In the case of macrophages, galactan influences the polarization process, which involves various signaling pathways, including MAPKs and NF-κB . These pathways play a crucial role in immune response and inflammation, leading to downstream effects such as enhanced cytokine secretion and cytotoxic effects on cancer cells .
Pharmacokinetics
It is known that non-absorbed galactan is vigorously fermented by gastrointestinal microflora . This fermentation process can lead to the production of short-chain fatty acids and decrease the generation and absorption of ammonia .
Result of Action
The interaction of galactan with its targets and the subsequent changes in biochemical pathways result in various molecular and cellular effects. For instance, the polarization of macrophages by galactan leads to enhanced secretion of cytokine TNF-α, which has cytotoxic effects on certain cancer cells . Additionally, galactan has been reported to have antitumor effects .
Action Environment
The action of galactan can be influenced by various environmental factors. For instance, the structural properties of galactan, such as its sulfation patterns, can greatly influence its functional properties . Moreover, the presence of 3,6-anhydrogalactopyranose residues in galactans can increase the flexibility of the galactan chains and allow larger contraction of the random coil structure . These factors can affect the rheological properties of galactan and its interaction with other compounds .
生化学分析
Biochemical Properties
Galactan participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, the Galactan Synthase 1 (GalS1) enzyme is responsible for the synthesis of β-1,4-galactan chains . The interaction between Galactan and these biomolecules is often facilitated by specific binding sites, which have been identified through deep evolutionary analysis and molecular simulations .
Cellular Effects
Galactan has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in plants, Galactan is involved in seedling development .
Molecular Mechanism
The molecular mechanism of Galactan involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Galactan interacts with the GalS1 enzyme to facilitate the synthesis of β-1,4-galactan chains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Galactan can change over time. This includes information on Galactan’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Galactan is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels. For example, Galactan is synthesized by the GalS1 enzyme in a specific metabolic pathway .
準備方法
Synthetic Routes and Reaction Conditions
Galactans can be extracted from natural sources such as red seaweeds (e.g., Gracilaria species) using eco-friendly methods. The extraction process involves grinding the dried seaweed and using a mixed solvent of acetone, chloroform, and methanol in a Soxhlet apparatus for 48 hours . The extracted galactans are then characterized using techniques like FT-IR, 13C NMR, GC-MS, and rheological measurements .
Industrial Production Methods
In industrial settings, galactans are primarily obtained from agarophytes, which are red seaweeds used for agar production. The extraction process includes pretreatment, extraction, and purification steps. The specific methods applied for galactan isolation and purification vary depending on the source and desired properties .
化学反応の分析
Types of Reactions
Galactans undergo various chemical reactions, including oxidation, reduction, and substitution. For example, sulfated galactans can be prepared by partial hydrolysis and subsequent chemical sulfonation .
Common Reagents and Conditions
Common reagents used in galactan reactions include acids for hydrolysis and sulfating agents for sulfonation. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from galactan reactions include sulfated galactans, which have enhanced biological activities such as anticoagulant and antithrombotic properties .
類似化合物との比較
Galactans are compared with other polysaccharides such as carrageenans and agars. While all these compounds are derived from marine macroalgae, galactans are unique due to their specific structural features and biological activities . Similar compounds include:
Carrageenans: Sulfated polysaccharides with gelling properties.
Agars: Polysaccharides used as gelling agents in microbiological media.
特性
CAS番号 |
39300-87-3 |
|---|---|
分子式 |
C14H26O11 |
分子量 |
370.35 g/mol |
IUPAC名 |
(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C14H26O11/c1-21-11-5(3-15)24-14(10(20)7(11)17)25-12-6(4-16)23-13(22-2)9(19)8(12)18/h5-20H,3-4H2,1-2H3/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14+/m1/s1 |
InChIキー |
PTHCMJGKKRQCBF-ICIGWGHZSA-N |
SMILES |
COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)CO |
異性体SMILES |
CO[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC)CO)CO |
正規SMILES |
COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO |
物理的記述 |
Solid |
同義語 |
GALACTAN EX GUM ARABIC; GALACTANE; GALACTAN; POLYGALACTAN; GALACTAN, AUS GUMMI ARABICUM; GALACTAL; GalactanPolygalactan |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


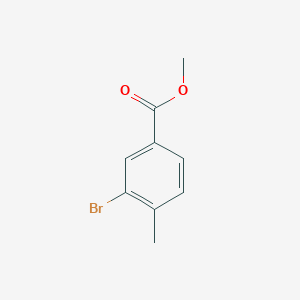
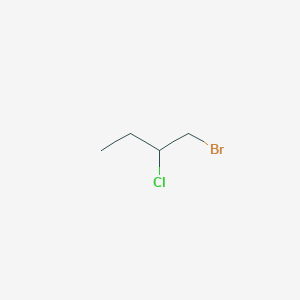
![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
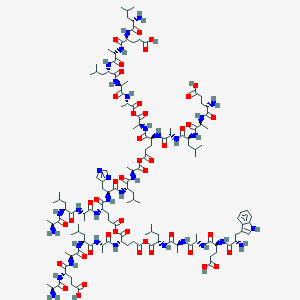


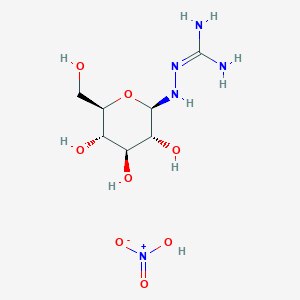

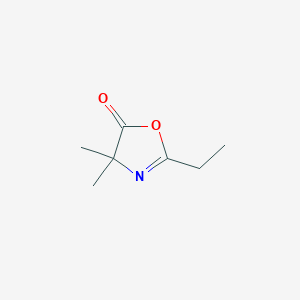
![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
